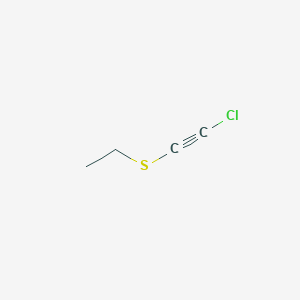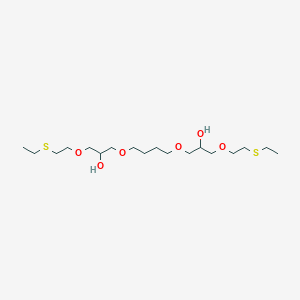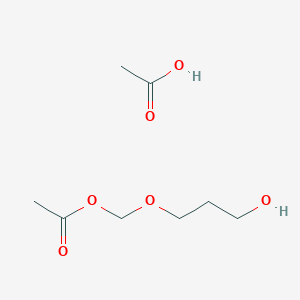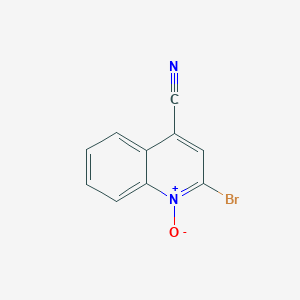diethyl-lambda~5~-phosphane CAS No. 91152-54-4](/img/structure/B14365809.png)
[1-Butoxy-2-(diethylphosphanyl)ethenyl](dichloro)diethyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-2-(diethylphosphanyl)ethenyldiethyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-2-(diethylphosphanyl)ethenyldiethyl-lambda~5~-phosphane involves several steps, including the reaction of butoxyethene with diethylphosphanyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-2-(diethylphosphanyl)ethenyldiethyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and halogens. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphine oxides, while substitution reactions may produce various substituted phosphanyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-Butoxy-2-(diethylphosphanyl)ethenyldiethyl-lambda~5~-phosphane is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for synthetic chemists.
Biology
In biology, this compound is studied for its potential interactions with biological molecules. Researchers investigate its effects on cellular processes and its potential as a biochemical probe.
Medicine
In medicine, 1-Butoxy-2-(diethylphosphanyl)ethenyldiethyl-lambda~5~-phosphane is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, materials science, and other industrial processes.
Mechanism of Action
The mechanism of action of 1-Butoxy-2-(diethylphosphanyl)ethenyldiethyl-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Butoxy-2-(diethylphosphanyl)ethenyldiethyl-lambda~5~-phosphane include other phosphanyl derivatives and organophosphorus compounds. Examples include:
- 1-Butoxy-2-(methylphosphanyl)ethenyldiethyl-lambda~5~-phosphane
- 1-Butoxy-2-(ethylphosphanyl)ethenyldiethyl-lambda~5~-phosphane
Uniqueness
What sets 1-Butoxy-2-(diethylphosphanyl)ethenyldiethyl-lambda~5~-phosphane apart is its specific combination of functional groups, which confer unique reactivity and properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
91152-54-4 |
|---|---|
Molecular Formula |
C14H30Cl2OP2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(1-butoxy-2-diethylphosphanylethenyl)-dichloro-diethyl-λ5-phosphane |
InChI |
InChI=1S/C14H30Cl2OP2/c1-6-11-12-17-14(13-18(7-2)8-3)19(15,16,9-4)10-5/h13H,6-12H2,1-5H3 |
InChI Key |
MHMIYFALVNDCSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=CP(CC)CC)P(CC)(CC)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)


![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)


![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)


![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
